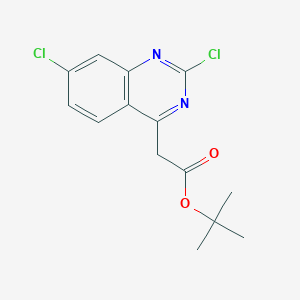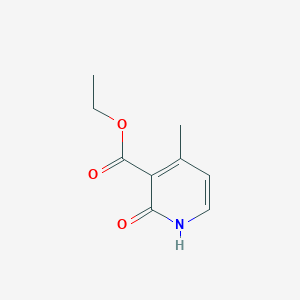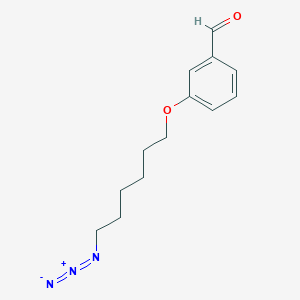
3-(6-Azidohexyloxy)-benzaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(6-Azidohexyloxy)-benzaldehyde is an organic compound characterized by the presence of an azido group (-N₃) attached to a hexyl chain, which is further connected to a benzaldehyde moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-Azidohexyloxy)-benzaldehyde typically involves the following steps:
Preparation of 6-Azido-1-hexanol: This intermediate is synthesized by reacting 6-bromo-1-hexanol with sodium azide in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures.
Formation of this compound: The 6-azido-1-hexanol is then reacted with 3-hydroxybenzaldehyde in the presence of a base like potassium carbonate (K₂CO₃) in a solvent such as acetone. The reaction proceeds via a nucleophilic substitution mechanism, resulting in the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring safety measures due to the presence of the azido group, which can be potentially explosive.
化学反应分析
Types of Reactions
3-(6-Azidohexyloxy)-benzaldehyde undergoes various chemical reactions, including:
Click Chemistry: The azido group can participate in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions to form 1,2,3-triazoles.
Reduction: The azido group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
Substitution: The aldehyde group can undergo nucleophilic addition reactions with reagents like Grignard reagents or organolithium compounds.
Common Reagents and Conditions
CuAAC Reaction: Copper(I) bromide (CuBr) and a ligand such as tris(benzyltriazolylmethyl)amine (TBTA) in a solvent like tetrahydrofuran (THF).
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether or palladium on carbon (Pd/C) under hydrogen atmosphere.
Nucleophilic Addition: Grignard reagents (e.g., phenylmagnesium bromide) in anhydrous ether.
Major Products Formed
Click Chemistry: Formation of 1,2,3-triazole derivatives.
Reduction: Formation of 3-(6-aminohexyloxy)-benzaldehyde.
Nucleophilic Addition: Formation of secondary alcohols or other addition products depending on the nucleophile used.
科学研究应用
3-(6-Azidohexyloxy)-benzaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers via click chemistry.
Biology: Employed in bioconjugation techniques to attach biomolecules to surfaces or other molecules.
Medicine: Potential use in drug delivery systems and as a precursor for bioactive compounds.
Industry: Utilized in the development of advanced materials, such as liquid crystalline polymers and functionalized surfaces.
作用机制
The mechanism of action of 3-(6-Azidohexyloxy)-benzaldehyde primarily involves its reactivity due to the azido and aldehyde functional groups. The azido group can undergo cycloaddition reactions, forming stable triazole rings, while the aldehyde group can participate in nucleophilic addition reactions. These reactive sites enable the compound to act as a versatile intermediate in various chemical transformations.
相似化合物的比较
Similar Compounds
3-(6-Azidohexyloxy)-phenol: Similar structure but with a phenol group instead of an aldehyde.
3-(6-Azidohexyloxy)-benzoic acid: Contains a carboxylic acid group instead of an aldehyde.
3-(6-Azidohexyloxy)-benzyl alcohol: Features a benzyl alcohol group instead of an aldehyde.
Uniqueness
3-(6-Azidohexyloxy)-benzaldehyde is unique due to the presence of both an azido group and an aldehyde group, which provides dual reactivity. This makes it a valuable intermediate for synthesizing a wide range of compounds through various chemical reactions, including click chemistry and nucleophilic additions.
属性
分子式 |
C13H17N3O2 |
|---|---|
分子量 |
247.29 g/mol |
IUPAC 名称 |
3-(6-azidohexoxy)benzaldehyde |
InChI |
InChI=1S/C13H17N3O2/c14-16-15-8-3-1-2-4-9-18-13-7-5-6-12(10-13)11-17/h5-7,10-11H,1-4,8-9H2 |
InChI 键 |
OXMCTZNGQCMJKZ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC(=C1)OCCCCCCN=[N+]=[N-])C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



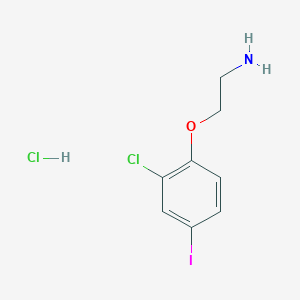
![[[(2R,3R,4S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [hydroxy-[1-(2-nitrophenyl)ethoxy]phosphoryl] hydrogen phosphate](/img/structure/B13722939.png)
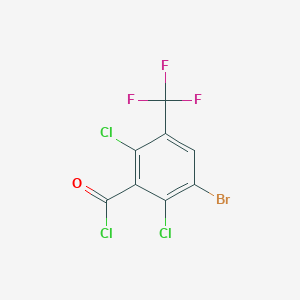
![5-Phenyl-2-(pyrrolidin-1-yl)thiazolo-[4,5-b]-pyridine-7-carboxylic acid](/img/structure/B13722954.png)
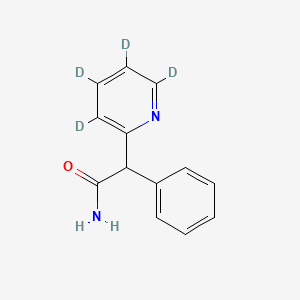

![(2E)-3-[2-(4-benzylpiperazin-1-yl)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-cyanoprop-2-enamide](/img/structure/B13722972.png)

![N-Methyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-3-trifluoromethylbenzamide](/img/structure/B13722992.png)
